molecular formula C9H8N2O2 B13518296 3,4-Dihydroquinazoline-6-carboxylic acid

3,4-Dihydroquinazoline-6-carboxylic acid

Cat. No.: B13518296
M. Wt: 176.17 g/mol
InChI Key: MDBXEWUXEQNKST-UHFFFAOYSA-N
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Description

3,4-Dihydroquinazoline-6-carboxylic acid is a heterocyclic organic compound with a quinazoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroquinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with formamide under acidic conditions, leading to the formation of the quinazoline ring system. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazoline ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-6-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized quinazolines.

Scientific Research Applications

Chemistry: In organic synthesis, 3,4-dihydroquinazoline-6-carboxylic acid serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of bioactive molecules. Derivatives of this compound have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo diverse chemical transformations makes it a valuable building block in various manufacturing processes.

Mechanism of Action

The mechanism by which 3,4-dihydroquinazoline-6-carboxylic acid and its derivatives exert their effects often involves interaction with specific molecular targets. For instance, in medicinal applications, these compounds may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of kinases, modulation of receptor activity, and interference with DNA replication.

Comparison with Similar Compounds

    Quinazoline-6-carboxylic acid: Lacks the dihydro component, leading to different reactivity and biological activity.

    4-Oxo-3,4-dihydroquinazoline-6-carboxylic acid: Contains an additional oxo group, which can alter its chemical properties and applications.

Uniqueness: 3,4-Dihydroquinazoline-6-carboxylic acid is unique due to its specific structural features, which confer distinct reactivity and potential for functionalization. Its ability to serve as a precursor for a wide range of derivatives makes it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1,4-dihydroquinazoline-6-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c12-9(13)6-1-2-8-7(3-6)4-10-5-11-8/h1-3,5H,4H2,(H,10,11)(H,12,13)

InChI Key

MDBXEWUXEQNKST-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)O)NC=N1

Origin of Product

United States

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